molecular formula C15H14ClN3OS B14342829 2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline CAS No. 104499-59-4

2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline

Cat. No.: B14342829
CAS No.: 104499-59-4
M. Wt: 319.8 g/mol
InChI Key: DIUCFVRMERJSEX-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Sulfinylation: The sulfinyl group can be introduced using sulfinyl chloride or other sulfinylating agents.

    N,N-Dimethylation: The final step involves the dimethylation of the aniline group using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-1H-benzimidazole-2-sulfonyl)-N,N-dimethylaniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(6-Chloro-1H-benzimidazole-2-thio)-N,N-dimethylaniline: Similar structure but with a thio group instead of a sulfinyl group.

    2-(6-Chloro-1H-benzimidazole-2-oxy)-N,N-dimethylaniline: Similar structure but with an oxy group instead of a sulfinyl group.

Uniqueness

2-(6-Chloro-1H-benzimidazole-2-sulfinyl)-N,N-dimethylaniline is unique due to the presence of the sulfinyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

104499-59-4

Molecular Formula

C15H14ClN3OS

Molecular Weight

319.8 g/mol

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfinyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H14ClN3OS/c1-19(2)13-5-3-4-6-14(13)21(20)15-17-11-8-7-10(16)9-12(11)18-15/h3-9H,1-2H3,(H,17,18)

InChI Key

DIUCFVRMERJSEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1S(=O)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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